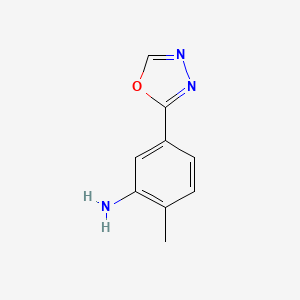
5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as MMPT, is an important compound in the field of organic chemistry. It is a heterocyclic aromatic compound, with a five-membered ring containing nitrogen and sulfur atoms. MMPT has a wide range of applications in organic synthesis, medicinal chemistry and biochemistry. It is used as a synthetic intermediate in the synthesis of various drugs, including antibiotics and antifungals. It has also been used as a ligand in coordination chemistry, and as a catalyst in various reactions. Additionally, MMPT has been studied as a potential therapeutic agent for a variety of diseases.
Mecanismo De Acción
5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is believed to act as an inhibitor of the enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are hormone-like substances that are involved in a variety of physiological processes, including inflammation, pain, and blood pressure regulation. This compound is believed to act by inhibiting the activity of the enzymes involved in the synthesis of prostaglandins, thereby reducing their production.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzymes involved in the biosynthesis of prostaglandins, which are hormone-like substances that play an important role in inflammation, pain, and blood pressure regulation. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory activities, and to possess anti-cancer activities in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is relatively stable and does not require special handling. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound and should be handled with care. Additionally, due to its instability, it is not suitable for long-term storage.
Direcciones Futuras
The potential applications of 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol are still being explored. Future research could focus on the development of novel synthetic methods for the synthesis of this compound, as well as the development of new uses for the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an anti-cancer agent or an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential effects of this compound on other biochemical and physiological processes, such as its potential effects on blood pressure regulation.
Métodos De Síntesis
5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized from a variety of starting materials. The most common method is the reaction of 3-methoxyphenyl isothiocyanate with 4-methylphenyl isothiocyanate to form the desired product. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. Other methods of synthesis include the reaction of 4-methylphenyl isothiocyanate with 3-methoxyphenyl isocyanate, and the reaction of 4-methylphenyl isothiocyanate with 3-methoxyphenyl isothiocyanate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in a variety of scientific fields. It has been used as a ligand in coordination chemistry for the formation of coordination complexes. It has also been used as a catalyst in various organic reactions, such as the synthesis of nitroaromatics and the synthesis of heterocyclic compounds. Additionally, this compound has been studied for its potential use in medicinal chemistry, as a potential therapeutic agent for a variety of diseases.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-8-13(9-7-11)19-15(17-18-16(19)21)12-4-3-5-14(10-12)20-2/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEGWTVRDUYCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
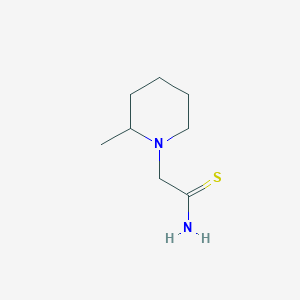
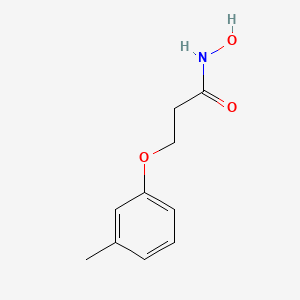
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)

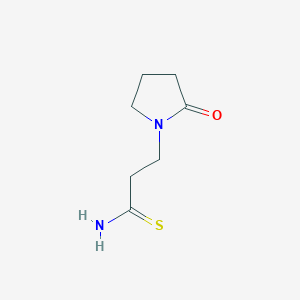
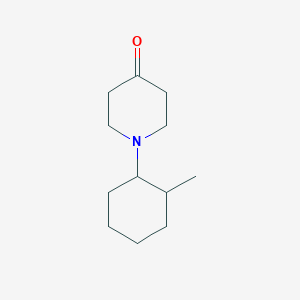
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)
